Acetoxysulfonic acid
Description
Acetoxysulfonic acid, a sulfonating agent synthesized from acetic anhydride and concentrated sulfuric acid, is widely employed in polymer chemistry to introduce sulfonic acid groups into block copolymers. This compound enables selective sulfonation of specific polymer blocks (e.g., polystyrene), imparting amphiphilicity and facilitating applications such as proton exchange membranes (PEMs) and ionomers . First utilized in the 1980s by Zhou and Eisenberg for sulfonating cis-1,4-polyisoprene, its adoption expanded due to its high sulfonation efficiency (~90% in star-shaped copolymers) and compatibility with solvents like dichloromethane-hexane . Recent studies highlight its role in sulfonating fluorinated polymers (e.g., poly[vinylidene fluoride-co-hexafluoropropylene]-b-styrene) for PEMs, where sulfonation degree correlates with ion-exchange capacity and membrane performance .
Properties
Molecular Formula |
C2H4O5S |
|---|---|
Molecular Weight |
140.12 g/mol |
IUPAC Name |
sulfo acetate |
InChI |
InChI=1S/C2H4O5S/c1-2(3)7-8(4,5)6/h1H3,(H,4,5,6) |
InChI Key |
HZWXJJCSDBQVLF-UHFFFAOYSA-N |
SMILES |
CC(=O)OS(=O)(=O)O |
Canonical SMILES |
CC(=O)OS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Sulfonic Acid Derivatives
Chlorosulfonic Acid
Chlorosulfonic acid (HSO₃Cl) is a potent sulfonating and chlorinating agent. Unlike acetoxysulfonic acid, it reacts violently with water, limiting its use in aqueous systems. It is favored for industrial sulfonation of aromatics and surfactants but requires stringent handling due to its corrosive nature and regulatory restrictions (e.g., USDOT hazard class 8) . This compound offers milder reaction conditions and better selectivity in polymer sulfonation, making it preferable for controlled modifications .
Sulfosalicylic Acid (2-Hydroxy-5-sulfobenzoic Acid)
Sulfosalicylic acid contains both sulfonic and carboxylic acid groups, enabling chelation and catalytic applications (e.g., ozonation of organic pollutants). Unlike this compound, its aromatic sulfonic group and hydroxyl substituents limit its use in polymer sulfonation but enhance its utility in analytical chemistry and wastewater treatment .
4-Hydroxybenzenesulfonic Acid
This phenolic sulfonic acid (C₆H₅SO₃H·OH) is used in dyes and pharmaceuticals. Its hydroxyl group increases acidity compared to this compound but reduces thermal stability, making it unsuitable for high-temperature PEM applications. This compound’s aliphatic structure provides superior hydrolytic stability in membranes .
Nitrosylsulfuric Acid (HSO₄NO)
A mixed anhydride of sulfuric and nitrous acids, nitrosylsulfuric acid is a nitrosating agent in diazonium salt synthesis. Its reactivity with amines and nitroso groups diverges from this compound’s primary role in sulfonation. It is highly hygroscopic and unstable in ambient conditions, limiting its polymer applications .
Comparative Data Table
Synthesized *in situ from acetic anhydride and H₂SO₄ .
Research Findings
- This compound : Storey et al. achieved 90% sulfonation in star-shaped poly(styrene-b-isobutylene) copolymers, enhancing ionic conductivity for PEMs . Huang et al. demonstrated its efficacy in sulfonating styrene-cyclohexadiene copolymers without degrading unsaturated bonds .
- Chlorosulfonic Acid : Primarily used for small-molecule sulfonation (e.g., detergents), its harsh reactivity often degrades polymer backbones, limiting utility in advanced materials .
- Sulfosalicylic Acid: Ping et al.
Q & A
Q. What computational models best predict the acid’s behavior in novel solvent environments?
- Methodological Answer : Use molecular dynamics (MD) simulations parameterized with DFT-derived charge distributions. Validate models against experimental solubility and conductivity data. Open-source tools like GROMACS or Gaussian are recommended for reproducibility .
Q. How can researchers address conflicting catalytic performance data in this compound-mediated reactions?
- Methodological Answer : Conduct a meta-analysis of published protocols to identify methodological outliers (e.g., catalyst loading, substrate scope). Perform head-to-head experiments under identical conditions and publish raw datasets to enable cross-lab validation .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer : Test stabilizers like anhydrous silica gel or antioxidant additives (e.g., BHT). Monitor degradation via accelerated aging studies (40°C/75% RH) and characterize decomposition products using LC-QTOF-MS. Store samples in amber vials under argon to limit oxidative and photolytic decay .
Q. How should interdisciplinary teams collaboratively document and share this compound research data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
